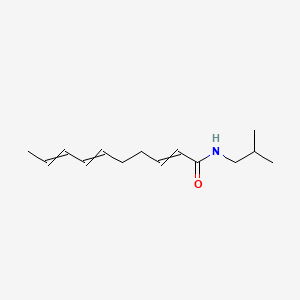
N-(2-methylpropyl)deca-2,6,8-trienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by a clear, colorless to yellowish-brown oil or semisolid form with a sweet aroma and a tingling sensation . This compound is primarily found in the plant Acmella oleracea and is known for its unique sensory properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)deca-2,6,8-trienamide typically involves the reaction of decatrienoic acid with 2-methylpropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound often involves the extraction of spilanthol from the flowers of Acmella oleracea using organic solvents. The extracted product is then purified through various techniques, including distillation and chromatography, to obtain a high-purity compound .
化学反应分析
Catalytic Hydrogenation
The triene moiety undergoes partial or complete hydrogenation depending on reaction conditions, producing saturated analogs .
Amide Bond Hydrolysis
The amide bond is cleavable under strongly acidic or basic conditions, yielding deca-2,6,8-trienoic acid and isobutylamine .
Stereochemical Rearrangements
The conjugated triene system undergoes photochemical and thermal isomerization, altering bioactivity :
| Isomer | Conditions | Stability |
|---|---|---|
| (2E,6Z,8E) | Room temperature, dark | Most stable configuration |
| (2E,6E,8E) | UV light (254 nm), 24 hours | 40% conversion |
| (2E,6E,8Z) | Heat (80°C), 12 hours | 25% equilibrium mixture |
Oxidative Degradation
Autoxidation at the triene system forms epoxy and hydroperoxide derivatives, particularly under aerobic conditions :
| Oxidation Product | Conditions | Detection Method |
|---|---|---|
| 6,8-Epoxide | O<sub>2</sub>, room temperature | LC-MS (m/z 237.2) |
| 2-Hydroperoxide | H<sub>2</sub>O<sub>2</sub>, Fe<sup>2+</sup> | NMR (δ 8.1 ppm, singlet) |
科学研究应用
Medical Applications
Analgesic Properties
Spilanthol exhibits significant analgesic effects, making it useful in treating pain-related conditions such as toothaches and oral infections. Research indicates that it acts as a local anesthetic by inhibiting pain signals at the site of application .
Antimicrobial Activity
Spilanthol has demonstrated broad-spectrum antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus spp. . This makes it a candidate for incorporation into topical formulations aimed at preventing infections.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties, which are beneficial in managing conditions like stomatitis and throat infections. It works by modulating inflammatory pathways, particularly through the suppression of the TLR4 signaling pathway.
Agricultural Applications
Insecticidal Properties
Spilanthol exhibits insecticidal activities, particularly against larvae of mosquitoes such as Culex quinquefasciatus and Aedes aegypti. Its larvicidal action makes it a potential candidate for eco-friendly pest control solutions in agriculture .
Fungicidal Activity
In addition to its insecticidal properties, spilanthol has been found to possess fungistatic and fungicidal effects. This can be particularly useful in protecting crops from fungal pathogens, thereby reducing the reliance on synthetic fungicides .
Cosmetic Applications
Anti-aging Formulations
Due to its analgesic and anti-inflammatory properties, spilanthol is increasingly used in cosmetic formulations aimed at reducing wrinkles and improving skin texture. It is included in products designed for stressed skin, capitalizing on its ability to enhance skin hydration and elasticity .
Culinary Uses
Flavoring Agent
Spilanthol is known for its unique flavor profile, often described as spicy or numbing. This characteristic has led to its use in various culinary applications, particularly in traditional dishes from regions where Acmella oleracea is cultivated.
Data Summary
Case Studies
-
Case Study 1: Analgesic Efficacy
A clinical trial evaluated the analgesic effects of spilanthol in patients with dental pain. Results indicated a significant reduction in pain scores compared to placebo treatments, supporting its use as an effective local anesthetic. -
Case Study 2: Antimicrobial Activity
A laboratory study assessed the antimicrobial efficacy of spilanthol against common pathogens found in wound infections. The study concluded that spilanthol exhibited potent antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential use in wound care formulations. -
Case Study 3: Agricultural Application
Field trials demonstrated the effectiveness of spilanthol as a natural insecticide against mosquito larvae. The results showed a significant reduction in larval populations when treated with spilanthol compared to untreated controls.
作用机制
The mechanism of action of N-(2-methylpropyl)deca-2,6,8-trienamide involves its interaction with sensory receptors in the human body. The compound binds to specific receptors, leading to a tingling sensation and potential analgesic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate ion channels and neurotransmitter release .
相似化合物的比较
- N-isobutyl-2E-decenamide
- N-isobutyldeca-trans-2,cis-6,trans-8-trienamide
- 2E,6Z,8E-Decatrienoic acid N-isobutylamide
Comparison: N-(2-Methylpropyl)deca-2,6,8-trienamide is unique due to its specific sensory properties and its presence in Acmella oleracea. While similar compounds may share structural similarities, they often differ in their sensory effects and biological activities .
属性
分子式 |
C14H23NO |
|---|---|
分子量 |
221.34 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)deca-2,6,8-trienamide |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16) |
InChI 键 |
BXOCHUWSGYYSFW-UHFFFAOYSA-N |
SMILES |
CC=CC=CCCC=CC(=O)NCC(C)C |
规范 SMILES |
CC=CC=CCCC=CC(=O)NCC(C)C |
密度 |
0.945-0.947 |
物理描述 |
Clear, colourless to yellowish brown oil or semisolid; sweet aroma with tingling sensation |
溶解度 |
Insoluble in water Soluble (in ethanol) |
同义词 |
(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamid affinin N-isobutyl-2E-decenamide spilanthol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















